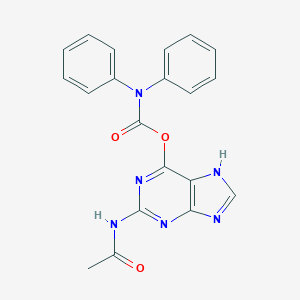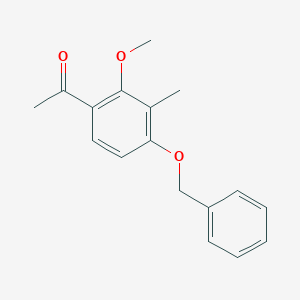
4'-Benzyloxy-2'-methoxy-3'-methylacetophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cispentacin can be synthesized through both direct and indirect enzymatic methods. Direct methods involve the enzyme-catalyzed enantioselective ring opening of β-lactams in water and organic solvents . Indirect methods include the lipase-catalyzed asymmetric acylation of N-hydroxymethylated β-lactams . Additionally, type II polyketide synthase-like enzymes have been discovered to facilitate the biosynthesis of cispentacin in a heterologous host .
Industrial Production Methods: Industrial production of cispentacin typically involves the use of recombinant proteins to reconstruct its biosynthesis in vitro. This process includes the use of seven recombinant proteins that catalyze unique enzymatic reactions to form the five-membered ring structure of cispentacin .
Chemical Reactions Analysis
Types of Reactions: Cispentacin undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, difunctionalized cispentacin derivatives can be synthesized through C–C double bond functionalization by dihydroxylation, followed by oxidative ring cleavage and transformation of the dialdehyde intermediates .
Common Reagents and Conditions: Common reagents used in the synthesis of cispentacin derivatives include diendo-norbornene β-amino acid, which undergoes stereocontrolled routes to form new stereogenic centers . The reaction conditions often involve the use of organic solvents and specific catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions include various cispentacin derivatives with enhanced antifungal activity. For instance, (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid is a derivative with superior efficacy against fungal infections .
Scientific Research Applications
Cispentacin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules with significant biological activities . In biology and medicine, cispentacin and its derivatives have shown promise as antifungal agents, particularly against Candida albicans . Additionally, cispentacin has been used in the development of molecular umbrellas, which are nanocarriers for antifungal drugs .
Mechanism of Action
The mechanism of action of cispentacin involves the inhibition of isoleucyl-tRNA synthetase, which is essential for protein synthesis in fungi . By competitively inhibiting this enzyme, cispentacin disrupts protein synthesis, leading to the inhibition of fungal growth . The molecular targets and pathways involved in this process include the acyl carrier protein and various type II polyketide synthase-like enzymes .
Comparison with Similar Compounds
Cispentacin is unique among similar compounds due to its specific structure and mechanism of action. Similar compounds include icofungipen and oryzoxymycin, which also exhibit strong antifungal properties . cispentacin’s ability to inhibit isoleucyl-tRNA synthetase sets it apart from these other compounds .
Properties
IUPAC Name |
1-(2-methoxy-3-methyl-4-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-16(20-11-14-7-5-4-6-8-14)10-9-15(13(2)18)17(12)19-3/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARIPVVKYYGZBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)C)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352949 | |
| Record name | 1-[4-(Benzyloxy)-2-methoxy-3-methylphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118824-96-7 | |
| Record name | 1-[4-(Benzyloxy)-2-methoxy-3-methylphenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Benzyloxy-2'-methoxy-3'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


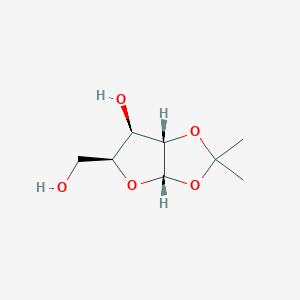
![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)
![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)




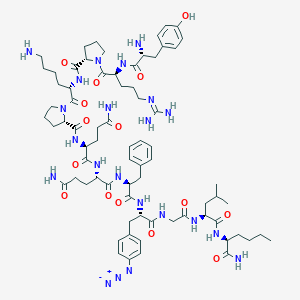
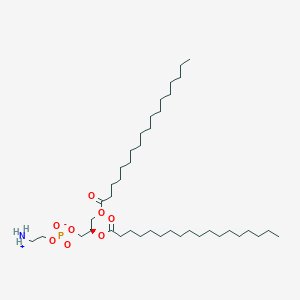
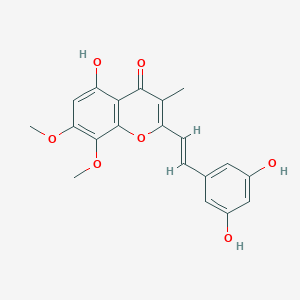
![Methyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B53602.png)
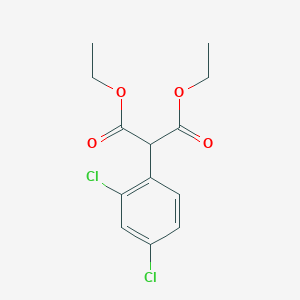
![5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B53605.png)
